molecular formula C17H19NO5 B7831612 ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate

ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate

Cat. No.: B7831612
M. Wt: 317.34 g/mol
InChI Key: LQPRRWBCJUCGCD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals

Preparation Methods

The synthesis of ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Serotonin: A neurotransmitter that plays a role in mood regulation and other physiological functions.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 1-(1-ethoxy-1-oxopropan-2-yl)-3-formylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-4-22-16(20)11(3)18-14-9-7-6-8-12(14)13(10-19)15(18)17(21)23-5-2/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPRRWBCJUCGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C(C)C(=O)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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